molecular formula C10H13BClNO2 B2513822 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid CAS No. 2225156-01-2

2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid

Cat. No.: B2513822
CAS No.: 2225156-01-2
M. Wt: 225.48
InChI Key: CIXYEXOXLNJDAU-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a pyrrolidine ring. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction leads to the formation of new carbon–carbon bonds, which can significantly influence the structure and function of organic compounds .

Pharmacokinetics

It’s known that the compound’s stability in water and its rate of reaction can be influenced by the ph of the environment .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The rate of its reaction, particularly its susceptibility to hydrolysis, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid are largely influenced by the presence of the pyrrolidine ring and the boronic acid group. The pyrrolidine ring is known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with enzymes and proteins have not been reported yet.

Molecular Mechanism

It is known that boronic acids can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid typically involves the reaction of 2-chloro-4-bromophenylboronic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium(II) acetate: Used as a catalyst in Suzuki-Miyaura coupling reactions.

    Potassium carbonate: Used as a base in coupling reactions.

    Hydrogen peroxide: Used as an oxidizing agent in oxidation reactions.

    Dimethylformamide (DMF): Used as a solvent in various reactions

Major Products Formed

Properties

IUPAC Name

(2-chloro-4-pyrrolidin-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7,14-15H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXYEXOXLNJDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCCC2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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